molecular formula C11H14O3S B1359366 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone CAS No. 898772-80-0

5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone

Cat. No.: B1359366
CAS No.: 898772-80-0
M. Wt: 226.29 g/mol
InChI Key: XDNVEQXCRHSSMG-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone: is an organic compound that features a 1,3-dioxolane ring fused to a thienyl group, with an isopropyl ketone substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone typically involves the formation of the 1,3-dioxolane ring through the reaction of an aldehyde or ketone with ethylene glycol under acidic conditions. The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The thienyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone involves its interaction with molecular targets through its functional groups. The 1,3-dioxolane ring and thienyl group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler compound with a similar ring structure but lacking the thienyl and isopropyl ketone groups.

    Thiophene: A sulfur-containing heterocycle that forms the basis of the thienyl group in the compound.

    Isopropyl ketone: A simple ketone with an isopropyl group, which is part of the compound’s structure.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone is unique due to the combination of its functional groups, which confer specific chemical and physical properties.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-7(2)10(12)8-3-4-9(15-8)11-13-5-6-14-11/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNVEQXCRHSSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641907
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-80-0
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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